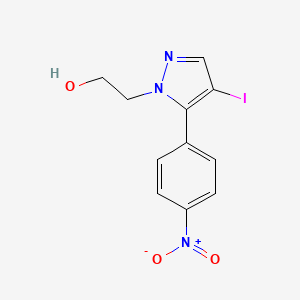

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol

Description

Properties

Molecular Formula |

C11H10IN3O3 |

|---|---|

Molecular Weight |

359.12 g/mol |

IUPAC Name |

2-[4-iodo-5-(4-nitrophenyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C11H10IN3O3/c12-10-7-13-14(5-6-16)11(10)8-1-3-9(4-2-8)15(17)18/h1-4,7,16H,5-6H2 |

InChI Key |

DCQLKOPYACXIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2CCO)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol typically involves multiple steps. One common method starts with the preparation of 4-iodo-5-(4-nitrophenyl)-1H-pyrazole, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other groups through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium acetate and a suitable ligand in a polar solvent like DMF.

Major Products Formed

Oxidation: 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets through its nitrophenyl and pyrazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The primary structural analogue identified is 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1429309-32-9, C₅H₆BrN₃O₃, molar mass: 236.03 g/mol) . Key differences include:

- Halogen Substituent : Iodine (127 g/mol) vs. bromine (80 g/mol). Iodo derivatives are typically more reactive in substitution reactions due to weaker C–I bonds.

- Aromatic Substituent : The target compound’s 4-nitrophenyl group introduces steric bulk and stronger electron-withdrawing effects compared to the nitro group directly attached to the pyrazole in the bromo analogue.

Physicochemical and Reactivity Comparison

| Property | 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol | 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol |

|---|---|---|

| Molecular Formula | C₁₁H₉IN₃O₃ | C₅H₆BrN₃O₃ |

| Molar Mass (g/mol) | 358.12 | 236.03 |

| Key Substituents | Iodo, 4-nitrophenyl, ethanol | Bromo, nitro, ethanol |

| Electron Effects | Strong electron-withdrawing (4-nitrophenyl) | Moderate electron-withdrawing (nitro) |

| Reactivity | Higher leaving-group potential (iodine) | Lower leaving-group potential (bromine) |

| Potential Applications | Cross-coupling, medicinal chemistry precursors | Biochemical reagents, synthetic intermediates |

Biological Activity

The compound 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is characterized by the presence of an iodine atom and a nitro group on the pyrazole ring, which may influence its reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 357.12 g/mol.

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, molecular docking simulations have shown that compounds similar to 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol can effectively scavenge free radicals and inhibit oxidative stress in cellular models. The presence of electron-withdrawing groups, such as the nitro group, enhances these properties by stabilizing radical intermediates .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro assays demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, studies have shown that related pyrazole compounds can reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to decreased inflammation in various models .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research has shown that 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol exhibits cytotoxic effects against several cancer cell lines. For example, in vitro studies revealed IC50 values in the micromolar range against breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. Results indicated that compounds with nitro substituents demonstrated enhanced radical scavenging activity compared to those without such groups. The study concluded that structural modifications significantly influence antioxidant efficacy .

Study 2: Anti-inflammatory Mechanisms

In a cellular model of inflammation induced by lipopolysaccharides (LPS), pyrazole derivatives were tested for their ability to inhibit TNF-alpha production. The results showed a dose-dependent reduction in TNF-alpha levels, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 3: Anticancer Efficacy

A comprehensive evaluation was conducted on the anticancer effects of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 3 µM across different cell types, indicating strong potential for development as an anticancer agent .

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol, and how can regioselectivity be controlled?

- Methodological Answer : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazines with β-keto esters or via iodination of preformed pyrazole intermediates. Regioselective iodination at the 4-position is achievable using iodine monochloride (ICl) in acetic acid, leveraging steric and electronic effects of the 4-nitrophenyl substituent. Ethanol substitution at N-1 is typically introduced via nucleophilic substitution or alcohol coupling under Mitsunobu conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical, as shown in analogous pyrazole derivatizations .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine + β-keto ester, reflux (EtOH) | 70-85% | |

| Iodination | ICl, AcOH, 0–5°C | 60-75% | |

| Ethanol substitution | Mitsunobu (DIAD, PPh₃), THF | 50-65% |

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹H NMR : The ethanol side chain’s hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm), while pyrazole C-H protons resonate between δ 6.5–8.5 ppm. The 4-iodo substituent deshields adjacent protons, causing downfield shifts.

- ¹³C NMR : The nitrophenyl group’s carbons exhibit distinct signals at δ 120–150 ppm, and the pyrazole C-I signal appears at δ 95–110 ppm.

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C-I (~485 cm⁻¹), and O-H (~3400 cm⁻¹) confirm functional groups. Compare with analogs in .

Q. What crystallization solvents are optimal for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane or EtOAc/hexane) yields single crystals suitable for X-ray analysis. Polar solvents like ethanol or acetonitrile may disrupt π-stacking interactions critical for crystal packing. For nitro- and iodo-substituted pyrazoles, low-polarity solvents enhance crystal quality, as demonstrated in .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer :

SHELXL’s

TWINandPARTcommands address twinning and disorder. For partial occupancy (e.g., ethanol side-chain disorder), use restraints (e.g.,SIMU,DELU) to maintain geometric rationality. High-resolution data (>0.8 Å) improves refinement, but for twinned data (common in polar space groups), apply theHKLF 5format. Validate with R-factor convergence (<5% discrepancy) and residual density maps .

Q. What computational methods (e.g., Multiwfn) elucidate the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electrostatic Potential (ESP) : Use Multiwfn to map ESP surfaces, identifying nucleophilic (nitrophenyl oxygen) and electrophilic (iodine) sites.

- Frontier Molecular Orbiters (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions; lower gaps (~3–4 eV) suggest potential bioactivity.

- NBO Analysis : Quantify hyperconjugation (e.g., C-I σ→σ* interactions) influencing stability. Reference protocols in .

Q. How does the 4-nitrophenyl substituent influence regioselectivity in subsequent reactions (e.g., cross-coupling)?

- Methodological Answer : The electron-withdrawing nitro group directs electrophilic attacks to the pyrazole’s 5-position via resonance. For Suzuki-Miyaura coupling, the 4-iodo site is preferentially activated. DFT calculations (e.g., Gaussian) model transition states to rationalize selectivity, as seen in analogous Pd-catalyzed reactions .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer : Hydrolysis studies (pH 1–14, monitored by HPLC) reveal degradation pathways. The nitro group stabilizes the pyrazole ring under acidic conditions, while the ethanol side chain is susceptible to oxidation. Base-induced deiodination is mitigated by steric hindrance from the 4-nitrophenyl group. Compare degradation profiles with non-iodinated analogs .

Data Contradictions and Resolutions

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

- Resolution : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use DSC/TGA to identify polymorphs. For instance, amorphous forms (ball-milled) show 2–3× higher solubility in DMSO than crystalline forms, critical for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.